molecular formula C10H8ClN3OS B1324956 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 952183-72-1

1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone

Cat. No.: B1324956
CAS No.: 952183-72-1
M. Wt: 253.71 g/mol
InChI Key: YXRAZGRCAWCTNQ-UHFFFAOYSA-N
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Description

1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone is a synthetic organic compound with a molecular formula of C10H8ClN3OS and a molecular weight of 253.71 g/mol . This compound features a thiazole ring substituted with a chloro-pyridinyl group and an ethanone moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution with Chloro-Pyridinyl Group: The chloro-pyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Introduction of the Ethanone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets. The chloro-pyridinyl group can bind to enzyme active sites, inhibiting their function. The thiazole ring may interact with nucleic acids or proteins, disrupting their normal activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(5-Bromo-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone: Similar structure but with a bromo group instead of a chloro group.

    1-{2-[(5-Methyl-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone: Contains a methyl group instead of a chloro group.

Uniqueness

1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone is unique due to its specific chloro-pyridinyl substitution, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

1-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6(15)8-5-13-10(16-8)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRAZGRCAWCTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205705
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-72-1
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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